Physicochemical Property Differentiation: Calculated Molecular Descriptors of 7-Ethyl-1-benzothiophene
7-Ethyl-1-benzothiophene exhibits a precise molecular mass of 162.05032149 g/mol, with one rotatable bond (the ethyl group), one hydrogen bond acceptor (the sulfur atom), and zero hydrogen bond donors [1]. In comparison, the unsubstituted parent compound benzo[b]thiophene has a molecular mass of 134.20 g/mol, zero rotatable bonds, one hydrogen bond acceptor, and zero hydrogen bond donors [2]. The 7-ethyl substitution increases molecular mass by 27.85 g/mol and introduces a rotatable bond absent in the parent scaffold, altering the compound's conformational flexibility and potential binding interactions in biological or material applications.
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | 162.05032149 g/mol; 1 rotatable bond; 1 H-bond acceptor; 0 H-bond donors |
| Comparator Or Baseline | Benzo[b]thiophene: 134.20 g/mol; 0 rotatable bonds; 1 H-bond acceptor; 0 H-bond donors |
| Quantified Difference | Δ +27.85 g/mol; +1 rotatable bond |
| Conditions | Calculated physicochemical properties; NIST Standard Reference Database |
Why This Matters
Molecular weight and rotatable bond count directly impact solubility, membrane permeability, and chromatographic behavior—critical parameters for purification and formulation in both synthetic and medicinal chemistry workflows.
- [1] NIST Chemistry WebBook. Benzo[b]thiophene, 7-ethyl-. Calculated molecular properties. View Source
- [2] PubChem. Benzo[b]thiophene. Compound Summary CID 7221. View Source
